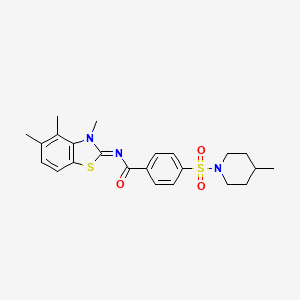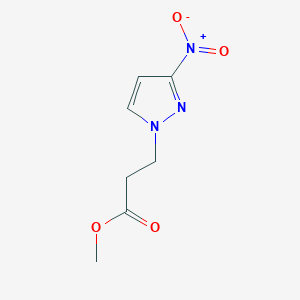![molecular formula C19H18N2O3S3 B2881842 N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide CAS No. 2319897-59-9](/img/structure/B2881842.png)
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a useful research compound. Its molecular formula is C19H18N2O3S3 and its molecular weight is 418.54. The purity is usually 95%.
BenchChem offers high-quality N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical and Spectroscopic Properties
- Thiophene Systems : Research indicates that derivatives of thiophene, a key component in N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide, exhibit unique chemical and spectroscopic properties. For example, 3-hydroxythiophene spontaneously dimerizes, forming structures that can undergo various chemical reactions, showing promise in chemical synthesis and analysis (Hunter & Mcnab, 2010).
Asymmetric Hydrogenation
- Catalysis : The compound has been explored in the context of asymmetric hydrogenation, particularly in the hydrogenation of alpha-hydroxy aromatic ketones. This process is significant for producing various organic compounds with high enantioselectivity, which is essential in pharmaceuticals and fine chemicals production (Ohkuma et al., 2007).
Polymer Synthesis and Optical Properties
- Conjugated Polymers : N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide contributes to the synthesis of polymers with unique optical properties. These polymers find applications in electronics and photonics due to their controlled molecular weights and emission properties (Takagi et al., 2013).
Thin Film Transistor Applications
- Organic Electronics : The compound is part of research exploring its use in organic thin-film transistors. Such applications are crucial for developing flexible, lightweight electronic devices (Chen et al., 2014).
Photovoltaic Applications
- Solar Energy Materials : Studies have shown that derivatives of bithiophene, a component of the compound, can significantly enhance the performance of photovoltaic cells. This implies potential use in improving solar energy harvesting technologies (Berson et al., 2010).
Electropolymerization and Electroactivity
- Electrochemical Studies : The compound's derivatives have been studied for their electropolymerization properties, which are vital in developing new materials for batteries, sensors, and other electrochemical devices (Barsch & Beck, 1996).
DNA Interaction Studies
- Biochemical Research : The compound's framework has been explored in studies involving DNA interaction, indicating its potential in biochemical and medicinal research (Stowell et al., 1995).
Propriétés
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-25-14-4-2-3-13(9-14)21-19(24)18(23)20-10-15(22)17-6-5-16(27-17)12-7-8-26-11-12/h2-9,11,15,22H,10H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXWSVFYIJQVVQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCC(C2=CC=C(S2)C3=CSC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[3-(methylsulfanyl)phenyl]ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

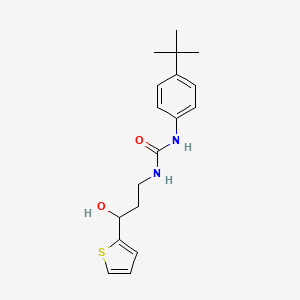

![3-[(6-Methylpyridin-2-yl)oxymethyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2881764.png)
![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)
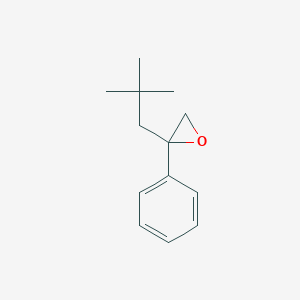
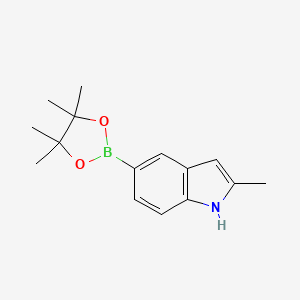


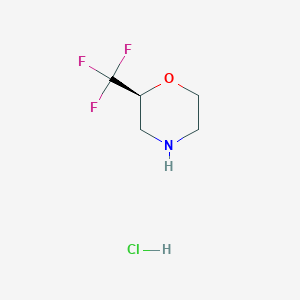

![2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetohydrazide](/img/structure/B2881779.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)
